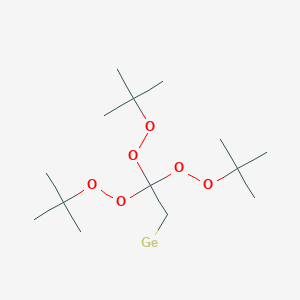
CID 78065470
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065470” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
The synthesis of CID 78065470 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired final structure of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain a high-purity product.
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency in the synthesis process.
Chemical Reactions Analysis
CID 78065470 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
CID 78065470 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: this compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which CID 78065470 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
When compared to similar compounds, CID 78065470 stands out due to its unique structural features and reactivity. Similar compounds may include those with analogous functional groups or similar molecular frameworks. this compound’s specific arrangement of atoms and functional groups gives it distinct properties that make it valuable for certain applications.
Some similar compounds include:
CID 91845008: A carbohydrate derivative with distinct biological activities.
CID 71298057: Another carbohydrate derivative with unique chemical properties.
These compounds share some similarities with this compound but differ in their specific structures and reactivities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H29GeO6 |
|---|---|
Molecular Weight |
366.01 g/mol |
InChI |
InChI=1S/C14H29GeO6/c1-11(2,3)16-19-14(10-15,20-17-12(4,5)6)21-18-13(7,8)9/h10H2,1-9H3 |
InChI Key |
PEQQYFXOQZDVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C[Ge])(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















